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molecular formula C4H8Br2O B105441 Bis(2-bromoethyl) ether CAS No. 5414-19-7

Bis(2-bromoethyl) ether

Cat. No. B105441
M. Wt: 231.91 g/mol
InChI Key: FOZVXADQAHVUSV-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

Malononitrile (5.0 g) was dissolved in DMSO (5 mL). Subsequently, bis(2-bromoethyl)ether (9.49 mL) and TBAB (1.22 g) were added, followed by portionwise addition of KOtBu (8.49 g). The mixture was stirred for 4 h. at room temperature, taken up in DCM and extracted 3 times with 5% aqueous NaHCO3. The organic phase was dried over Na2SO4 and evaporated under reduced pressure. The crude material was purified by flash chromatography eluting with PA:Et2O 65:35 (Rf=0.24, visualized with KMnO4) to give 2.49 g (24%) of a solid. 1H NMR (400 MHz, CDCl3) δ 2.24 (t, 4H), 3.87 (t, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.22 g
Type
catalyst
Reaction Step Two
Name
Quantity
8.49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
24%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].Br[CH2:7][CH2:8][O:9][CH2:10][CH2:11]Br.CC([O-])(C)C.[K+]>CS(C)=O.CCCC[N+](CCCC)(CCCC)CCCC.[Br-].C(Cl)Cl>[O:9]1[CH2:10][CH2:11][C:2]([C:1]#[N:5])([C:3]#[N:4])[CH2:7][CH2:8]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9.49 mL
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
1.22 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Three
Name
Quantity
8.49 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 5% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography
WASH
Type
WASH
Details
eluting with PA

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CCC(CC1)(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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